

Characterization of 8-Allyloxyadenosine's chemical properties

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Compound of Interest

Compound Name: 8-Allyloxyadenosine

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Characterization of 8-Allyloxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allyloxyadenosine is a synthetic derivative of adenosine, an endogenous purine nucleoside that plays a crucial role in various physiological processes. As a member of the 8-substituted adenosine analog family, **8-allyloxyadenosine** holds potential for modulating the activity of adenosine receptors and other cellular targets, making it a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and key experimental methodologies for the characterization of **8-allyloxyadenosine**. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this and related nucleoside analogs.

Chemical Properties

While specific experimental data for **8-allyloxyadenosine** is not extensively available in public literature, its chemical properties can be inferred from the known characteristics of adenosine and its 8-substituted derivatives.

Table 1: Physicochemical Properties of **8-Allyloxyadenosine** (Predicted)



Property	Value	Source/Method
Molecular Formula	C13H17N5O5	Calculated
Molecular Weight	323.31 g/mol	Calculated
CAS Number	2095417-69-7	Vendor Information
Appearance	White to off-white solid	Predicted based on related compounds
Solubility	Soluble in DMSO, DMF; sparingly soluble in water and ethanol	Predicted based on related compounds
рКа	~3.5 (N1 of adenine), ~12.5 (ribose hydroxyls)	Estimated from adenosine
Melting Point	Not determined	-
UV λmax (in ethanol)	~260 nm	Predicted from adenosine chromophore

Synthesis Protocol

A plausible synthetic route for **8-allyloxyadenosine** starts from the commercially available 8-bromoadenosine. The following protocol is a representative method based on the synthesis of similar 8-alkoxyadenosine derivatives.

Experimental Protocol: Synthesis of 8-Allyloxyadenosine

- Materials: 8-Bromoadenosine, allyl alcohol, sodium hydride (NaH), anhydrous N,Ndimethylformamide (DMF).
- Procedure: a. To a solution of 8-bromoadenosine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon). b. Stir the resulting suspension at room temperature for 30 minutes. c. Add allyl alcohol (1.5 equivalents) dropwise to the reaction mixture. d. Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). e. Upon completion, cool the reaction to room temperature and



quench with a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford **8-allyloxyadenosine**.

• Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.



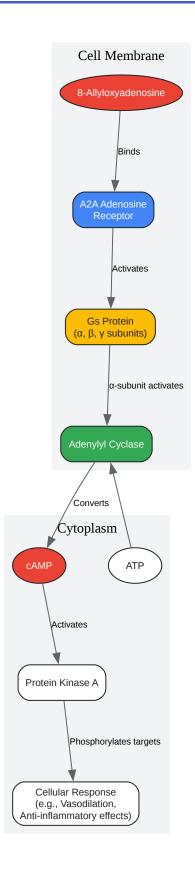
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Caption: Synthetic workflow for **8-Allyloxyadenosine**.

Biological Activity and Signaling Pathways

8-substituted adenosine analogs are known to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects. The specific affinity and efficacy of **8-allyloxyadenosine** at these receptors would determine its pharmacological profile. Generally, A₁ and A₃ receptors couple to Gi/o proteins to inhibit adenylyl cyclase, while A₂A and A₂B receptors couple to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).





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Caption: A₂A adenosine receptor signaling pathway.



Experimental Protocols for Characterization Purity and Identity Analysis by HPLC

Protocol: Reversed-Phase HPLC for 8-Allyloxyadenosine

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
 For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 260 nm.
- Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable solvent like DMSO.
- Analysis: Inject the sample and analyze the chromatogram for retention time and peak purity.

Structural Elucidation by NMR Spectroscopy

Protocol: NMR Spectroscopy for 8-Allyloxyadenosine

- Instrumentation: 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).
- ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the adenine, ribose, and allyl moieties.
- ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms.
- 2D NMR (Optional): Perform COSY, HSQC, and HMBC experiments to confirm the connectivity of protons and carbons and to unambiguously assign all signals.



Adenosine Receptor Binding Assay

Protocol: Radioligand Competition Binding Assay

- Materials: Cell membranes expressing the desired human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃), a suitable radioligand (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂A, [³H]DPCPX for A₁), 8-allyloxyadenosine, and assay buffer.
- Procedure: a. In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 8-allyloxyadenosine. b. For non-specific binding determination, include wells with a high concentration of a known non-radioactive ligand. c. Incubate the plate at room temperature for a specified time (e.g., 2 hours). d. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of 8-allyloxyadenosine.

Anti-proliferative Activity Assay

Protocol: MTT Assay for Cytotoxicity

- Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **8-allyloxyadenosine** (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

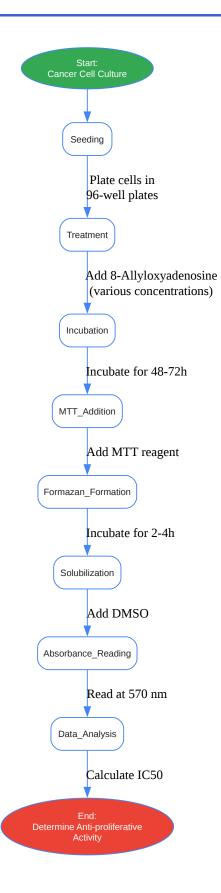
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- Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).





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 To cite this document: BenchChem. [Characterization of 8-Allyloxyadenosine's chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12830150#characterization-of-8-allyloxyadenosine-s-chemical-properties]

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